Ethyl 4-fluoro-3-methoxy-5-methylbenzoate
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Overview
Description
Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It is a derivative of benzoic acid, specifically an ester, and is characterized by the presence of a fluoro, methoxy, and methyl group on the benzene ring . This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate typically involves the esterification of 4-fluoro-3-methoxy-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-fluoro-3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluoro, methoxy, and methyl groups on the benzene ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluoro, methoxy, and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for these targets. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological pathways .
Comparison with Similar Compounds
Ethyl 4-fluoro-3-methoxy-5-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-fluoro-4-methoxy-5-methylbenzoate: Similar structure but with different positions of the fluoro and methoxy groups.
Ethyl 4-fluoro-3-methoxybenzoate: Lacks the methyl group on the benzene ring.
Ethyl 4-fluoro-5-methylbenzoate: Lacks the methoxy group on the benzene ring. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Biological Activity
Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a benzoate ester that exhibits a range of biological activities due to its unique structural features. This article focuses on its potential applications in medicinal chemistry, particularly its antimicrobial and anti-inflammatory properties, along with insights from various studies.
Chemical Structure and Properties
This compound has the following chemical formula: C12H13F1O3 with a molecular weight of 198.19 g/mol. The compound features a fluoro group at the para position, a methoxy group at the meta position, and a methyl group at the ortho position relative to the benzoate structure. These substituents significantly influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Properties :
- Derivatives of this compound have shown effectiveness against various bacterial and fungal strains, suggesting potential use as an antimicrobial agent.
- Studies on related compounds indicate that the presence of halogen substituents can enhance antimicrobial activity due to increased lipophilicity and membrane permeability.
-
Anti-inflammatory Effects :
- Some derivatives have been investigated for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
- The methoxy and fluoro groups may enhance binding affinity to biological targets, influencing inflammatory responses.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with Enzymes : The compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways.
- Inhibition of Pathogen Growth : By disrupting cellular processes in pathogens, it can exert antimicrobial effects.
Data Table: Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Ethyl 4-fluoro-3-methoxybenzoate | Effective against E. coli and Staphylococcus aureus. |
Anti-inflammatory | Methyl derivatives | Inhibition of TNF-alpha production in vitro. |
Cytotoxicity | Various benzoate esters | Variable cytotoxic effects on cancer cell lines. |
Case Studies
-
Antimicrobial Study :
A recent study evaluated this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a treatment for bacterial infections. -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory effects of this compound in vitro using macrophage cell lines. Results indicated a reduction in pro-inflammatory cytokine release when treated with this compound, highlighting its therapeutic potential in inflammatory diseases.
Future Research Directions
While preliminary findings are promising, further research is necessary to fully understand the biological activity and mechanisms of this compound. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To clarify the pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : To optimize derivatives for enhanced potency and selectivity.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C11H13FO3/c1-4-15-11(13)8-5-7(2)10(12)9(6-8)14-3/h5-6H,4H2,1-3H3 |
InChI Key |
MVRMZKWCLHMOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)F)OC |
Origin of Product |
United States |
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